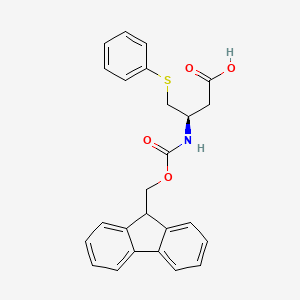

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” is a specialty chemical with the molecular formula C25H23NO4S and a molecular weight of 433.51942 . It is used for research and development purposes .

Synthesis Analysis

While specific synthesis methods for “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, a study on 4-(Phenylthio)butanoic acid, a similar compound, suggests that it can stimulate renal progenitor cell proliferation . This suggests potential pathways for the synthesis of similar compounds.

Chemical Reactions Analysis

While specific chemical reactions involving “®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” were not found, it’s known that carboxylic acids can be converted to 1o alcohols using Lithium aluminum hydride (LiAlH4) . This could potentially be relevant for chemical reactions involving this compound.

Physical And Chemical Properties Analysis

“®-N-Fmoc-3-amino-4-(phenylthio)butanoic Acid” has a molecular weight of 433.51942 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.

Scientific Research Applications

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is widely used in a variety of scientific research applications, including peptide and protein synthesis, drug design, and chemical biology. It is also used in the synthesis of a variety of peptides, proteins and other biochemicals. This compound is also used in the synthesis of peptide-based inhibitors of enzymes, and in the development of peptide-based vaccines.

Mechanism of Action

Target of Action

It’s worth noting that phenylbutyric acid, a related compound, has been shown to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Mode of Action

Phenylbutyric acid, a related compound, is known to demonstrate a number of cellular and biological effects . It’s plausible that ®-N-Fmoc-3-amino-4-(phenylthio)butanoic acid may have similar interactions with its targets, leading to changes at the cellular level.

Biochemical Pathways

Phenolic compounds, which include phenylbutyric acid, are known to play crucial physiological roles throughout the plant life cycle . They are produced under optimal and suboptimal conditions in plants and play key roles in developmental processes like cell division, hormonal regulation, photosynthetic activity, nutrient mineralization, and reproduction .

Pharmacokinetics

Pharmacokinetics often involves the study of how a drug is absorbed, distributed, metabolized, and excreted from the body . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.

Result of Action

Phenylbutyric acid, a related compound, is known to have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Advantages and Limitations for Lab Experiments

The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in laboratory experiments and research applications has a number of advantages and limitations. One of the major advantages of using this compound is its cost-effectiveness. This compound is a relatively inexpensive building block for peptide and protein synthesis, and is widely available. Furthermore, this compound is highly reactive, and can be used to synthesize a variety of peptides and proteins in a single step. However, this compound is not suitable for use in drug design, as its chirality is not suitable for the synthesis of drugs.

Future Directions

The use of (R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid in scientific research and laboratory experiments has a number of potential future directions. One potential direction is the development of peptide-based inhibitors of enzymes. This compound has already been used in the synthesis of peptide-based inhibitors of enzymes, and further research in this area could lead to the development of more effective and specific inhibitors. Another potential direction is the development of peptide-based vaccines. This compound has already been used in the development of peptide-based vaccines, and further research could lead to the development of more effective and specific vaccines. Additionally, this compound could be used in the development of novel drugs, as its chirality is suitable for the synthesis of drugs. Furthermore, this compound could be used to develop peptide-based therapeutics for the treatment of a variety of diseases. Finally, this compound could be used to develop novel methods for the synthesis of peptides and proteins.

Synthesis Methods

(R)-N-Fmoc-3-amino-4-(phenylthio)butanoic acid is synthesized by a process of deprotection, alkylation and cyclization. The deprotection step involves the removal of the Fmoc group from the amino acid, followed by the alkylation of the free amino group with a phenylthioalkyl halide. The cyclization step involves the reaction of the amino acid with a cyclic anhydride, resulting in the formation of the desired product. The entire process is typically carried out in aqueous solution, and can be completed in a single step.

properties

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c27-24(28)14-17(16-31-18-8-2-1-3-9-18)26-25(29)30-15-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,17,23H,14-16H2,(H,26,29)(H,27,28)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVKPJJQNJPHQT-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,5-[3]oxatricyclo[4.2.0.02,4]octan]-7-one, (1-alpha-,2-alpha-,4-alpha-,6-alpha-](/img/no-structure.png)

![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)

![Myristic acid-[9,10-3H]](/img/structure/B571705.png)

![2-Chloro-1-[5-methoxy-4-methyl-2-(methylamino)phenyl]ethanone](/img/structure/B571708.png)